(E)-1-(2,4-dichlorophenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one
Overview
Description
(E)-1-(2,4-dichlorophenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one, commonly known as DCPM, is a synthetic compound that belongs to the class of chalcones. It has been extensively studied for its potential applications in various fields of science, including medicinal chemistry, pharmacology, and biochemistry. DCPM is known for its unique chemical structure, which makes it a promising candidate for the development of new drugs and therapeutic agents.
Mechanism of Action
The mechanism of action of DCPM is not fully understood, but it is believed to involve the modulation of various signaling pathways and enzymatic activities. DCPM has been shown to inhibit the activity of COX-2, which plays a key role in the inflammatory response. DCPM has also been shown to inhibit the activity of LOX, which is involved in the biosynthesis of leukotrienes, which are potent inflammatory mediators. DCPM has also been shown to inhibit the activity of NF-κB, which is a transcription factor that regulates the expression of various genes involved in the inflammatory response.
Biochemical and Physiological Effects:
DCPM has been shown to exhibit a wide range of biochemical and physiological effects, including anti-inflammatory, antioxidant, antitumor, and antimicrobial effects. DCPM has been shown to inhibit the production of various inflammatory mediators, including prostaglandins, leukotrienes, and cytokines. DCPM has also been shown to scavenge free radicals and inhibit lipid peroxidation, which are involved in the development of various diseases, including cancer and cardiovascular disease.
Advantages and Limitations for Lab Experiments
DCPM has several advantages as a research tool, including its unique chemical structure and its broad range of biological activities. DCPM is also relatively easy to synthesize and can be obtained in large quantities. However, there are also some limitations to using DCPM in lab experiments, including its potential toxicity and the need for further studies to fully understand its mechanism of action.
Future Directions
There are several future directions for research on DCPM, including the development of new drugs and therapeutic agents based on its chemical structure and biological activities. Further studies are also needed to fully understand its mechanism of action and its potential applications in various fields of science, including medicinal chemistry, pharmacology, and biochemistry. Additionally, studies on the toxicity and safety of DCPM are needed to fully evaluate its potential as a therapeutic agent.
Scientific Research Applications
DCPM has been extensively studied for its potential applications in various fields of science, including medicinal chemistry, pharmacology, and biochemistry. DCPM has been shown to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, antitumor, and antimicrobial activities. DCPM has also been shown to modulate the activity of various enzymes and receptors, including cyclooxygenase-2 (COX-2), lipoxygenase (LOX), and nuclear factor-kappa B (NF-κB).
properties
IUPAC Name |
(E)-1-(2,4-dichlorophenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14Cl2O3/c1-21-16-8-4-11(9-17(16)22-2)3-7-15(20)13-6-5-12(18)10-14(13)19/h3-10H,1-2H3/b7-3+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCDJAUIBNUJIFL-XVNBXDOJSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)C2=C(C=C(C=C2)Cl)Cl)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)C2=C(C=C(C=C2)Cl)Cl)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Cl2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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